Pridinol mesylate

Description

The exact mass of the compound Pridinol methanesulfonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >58.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758235. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pridinol mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pridinol mesylate including the price, delivery time, and more detailed information at info@benchchem.com.

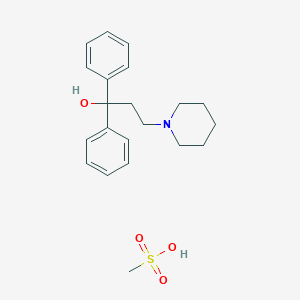

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO.CH4O3S/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;1-5(2,3)4/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJHUUNVDMYCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

511-45-5 (Parent), 75-75-2 (Parent) | |

| Record name | Pridinol methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40218667 | |

| Record name | Pridinol methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855971 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6856-31-1, 511-45-5 | |

| Record name | Pridinol mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6856-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pridinol methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pridinol methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pridinol methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxy-1,1-diphenylpropyl)piperidinium methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIDINOL MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ4K0AJT6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Pridinol Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Pridinol Mesylate, a centrally acting anticholinergic drug with skeletal muscle relaxant properties. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the manufacturing process, from starting materials to the final purified active pharmaceutical ingredient (API).

Chemical Synthesis of Pridinol

The synthesis of Pridinol, the precursor to Pridinol Mesylate, can be achieved through multiple synthetic pathways. Two prominent methods are detailed below, primarily sourced from patent literature. These routes differ in their starting materials and intermediate steps, each presenting distinct advantages in terms of efficiency and scalability.

Synthesis Route 1: From Methyl Acrylate and Piperidine

This synthetic approach involves a three-step process commencing with the reaction between methyl acrylate and piperidine.[1][2][3]

Step 1: Synthesis of 3-(1-piperidinyl) methyl propionate

Piperidine is added dropwise to methyl acrylate at room temperature. The exothermic reaction is then brought to reflux. The progress of the reaction is monitored by gas chromatography until the methyl acrylate is consumed. The resulting product, 3-(1-piperidinyl) methyl propionate, is then isolated by vacuum distillation.[1]

Step 2: Synthesis of Pridinol via Grignard Reaction

The 3-(1-piperidinyl) methyl propionate is dissolved in tetrahydrofuran (THF) and cooled. A Grignard reagent, phenylmagnesium bromide, is then added dropwise. The reaction mixture is refluxed for several hours. Following the reaction, the mixture is cooled and hydrolyzed with an acidic solution (e.g., HCl). The Pridinol is then extracted from the aqueous phase using an organic solvent like chloroform. The organic layers are combined, washed, and dried. The crude Pridinol is obtained after solvent removal by rotary evaporation.[1][4]

Step 3: Purification of Pridinol

The crude Pridinol is purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow needle-like crystals.[1][4]

Synthesis Route 2: From Chloroethanol and Piperidine

An alternative synthesis begins with the reaction of chloroethanol and piperidine.[1][5]

Step 1: Synthesis of 2-piperidyl ethanol

Chloroethanol is reacted with piperidine in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. The mixture is heated to allow the reaction to proceed. After completion, the inorganic salts are filtered off, and the solvent is evaporated to yield 2-piperidyl ethanol.[5]

Step 2: Halogenation of 2-piperidyl ethanol

The 2-piperidyl ethanol is then halogenated, for instance, by reacting with hydrobromic acid in the presence of sulfuric acid, to produce 2-piperidyl bromoethane.[5]

Step 3: Grignard Reagent Formation and Reaction with Benzophenone

The 2-piperidyl bromoethane is reacted with magnesium in an anhydrous solvent to form the corresponding Grignard reagent. This Grignard reagent is then reacted with benzophenone in an ice-water bath, followed by reflux.[5]

Step 4: Hydrolysis and Isolation of Pridinol

The reaction mixture is then hydrolyzed to yield Pridinol.[5]

Synthesis of Pridinol Mesylate

The final step in the production of the API is the formation of the mesylate salt.

Salification Reaction

Pridinol is dissolved in a suitable solvent, such as diethyl ether or dichloromethane, and the solution is cooled to a low temperature (e.g., -15°C).[1][3] A solution of methanesulfonic acid in the same solvent is then added dropwise. During the addition, Pridinol Mesylate precipitates as a white solid. The mixture is stirred for a period to ensure complete reaction.[1]

Purification of Pridinol Mesylate

The crude Pridinol Mesylate is purified by the following steps:

-

Filtration: The precipitated solid is collected by filtration.

-

Washing: The filter cake is washed with a suitable solvent, such as diethyl ether, to remove any remaining impurities.[1]

-

Drying: The purified Pridinol Mesylate is dried under vacuum at an elevated temperature (e.g., 70°C) to yield a white solid.[1]

Recrystallization from a solvent such as water may also be employed to obtain the monohydrated form of Pridinol Mesylate.[6][7]

Quantitative Data

The following tables summarize the quantitative data reported in the literature for the synthesis of Pridinol and Pridinol Mesylate.

| Step | Reactants | Molar Ratio | Solvent | Yield | Reference |

| Synthesis of Pridinol | |||||

| 3-(1-piperidinyl) methyl propionate Synthesis | Piperidine : Methyl Acrylate | 1:1 | - | 79-99.8% | [1][3] |

| Pridinol Synthesis (Grignard Reaction) | 3-(1-piperidinyl) propionate : Phenylmagnesium Bromide | 5:13 | Tetrahydrofuran | 83.77% | [1][4] |

| Pridinol Recrystallization | Crude Pridinol | - | Ethanol | 79.69% | [1][4] |

| Synthesis of Pridinol Mesylate | |||||

| Salification | Pridinol : Methanesulfonic Acid | 2:3 | Diethyl Ether | 86.08% | [1] |

| Salification | Pridinol : Methanesulfonic Acid | - | Dichloromethane | 81.53% | [3] |

Experimental Protocols

Protocol 1: Synthesis of Pridinol from Methyl Acrylate

-

Preparation of 3-(1-piperidinyl) methyl propionate: In a reaction vessel, piperidine is added dropwise to methyl acrylate (1:1 molar ratio) at room temperature. The mixture is then heated to reflux. The reaction is monitored by gas chromatography. Upon completion, the product is isolated by vacuum distillation, collecting the fraction at 72-75°C/2mmHg.[1][3]

-

Preparation of Pridinol: 3-(1-piperidinyl) methyl propionate (0.50 mol) is dissolved in 300 mL of tetrahydrofuran in a three-necked flask and cooled to 0°C. Phenylmagnesium bromide solution is added dropwise. After the addition is complete, the temperature is raised to 66°C, and the mixture is refluxed with stirring for 3 hours. The reaction system is then cooled to 0°C, and 1 L of 4M HCl solution is added dropwise for hydrolysis. The aqueous phase is extracted with chloroform (3 x 400 mL). The combined organic phases are washed with 500 mL of saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvents are removed by rotary evaporation to yield a pale yellow solid of Pridinol.[1][4]

-

Recrystallization of Pridinol: The crude Pridinol is dissolved in 500 mL of ethanol and recrystallized to obtain pale yellow needle-like crystals.[1][4]

Protocol 2: Synthesis of Pridinol Mesylate

-

Salification: In a 1 L three-necked flask, add Pridinol (110.21 g, 0.37 mol) and 600 mL of diethyl ether. Cool the mixture to -15°C.[1]

-

Prepare a solution of methanesulfonic acid (53.35 g, 0.56 mol) in 200 mL of diethyl ether.[1]

-

Add the methanesulfonic acid solution dropwise to the Pridinol solution. A white solid will precipitate during the addition.[1]

-

After the addition is complete, continue stirring for 30 minutes.[1]

-

Filter the reaction mixture and wash the filter cake with diethyl ether (2 x 200 mL).[1]

-

Dry the solid under vacuum at 70°C to obtain white, solid Pridinol Mesylate.[1]

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of Pridinol Mesylate is typically assessed using reversed-phase HPLC. Several methods have been developed and validated for the determination of Pridinol Mesylate and its process-related impurities.[8][9][10][11][12]

| Parameter | Method 1[8] | Method 2[9][11] | Method 3[12] |

| Column | C18 | C18 | C18 |

| Mobile Phase | 50mM Potassium Phosphate Buffer (pH 6.4) : Methanol : 2-Propanol (20:69:11, v/v/v) | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 5.0) (1:2, v/v) | Methanol : 2-Propanol : 50mM Potassium Phosphate Solution (pH 6.0) (51:9:40, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |

| Detection | UV at 245 nm | UV at 258 nm | UV at 220 nm |

| Linearity | r² > 0.99 (for impurities) | - | r = 0.9983 (for Pridinol) |

| Accuracy | Analyte recoveries in the range of 99.1-102.7% | - | - |

| Precision | RSD ≤ 1.5% (repeatability) | - | - |

| LOQ | < 0.01% (for impurities) | - | 0.4 µg/mL (for impurity ELI), 0.5 µg/mL (for impurity NOX) |

Visualizations

Synthesis Workflow of Pridinol Mesylate from Methyl Acrylate

Caption: Synthesis workflow of Pridinol Mesylate from Methyl Acrylate.

Synthesis Workflow of Pridinol Mesylate from Chloroethanol

Caption: Synthesis workflow of Pridinol Mesylate from Chloroethanol.

General Purification and Analysis Workflow

Caption: General purification and quality control workflow for Pridinol Mesylate.

References

- 1. CN104262290A - Preparation method of pridinol mesylate - Google Patents [patents.google.com]

- 2. Preparation method of pridinol mesylate | Semantic Scholar [semanticscholar.org]

- 3. CN104262290B - Preparation method of pridinol mesylate - Google Patents [patents.google.com]

- 4. pridinol synthesis - chemicalbook [chemicalbook.com]

- 5. CN103254154A - Novel method for preparing mesylate pridinol - Google Patents [patents.google.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationship of Pridinol Mesylate: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridinol mesylate, a centrally acting muscarinic acetylcholine receptor (mAChR) antagonist, is utilized clinically for its muscle relaxant properties. Its therapeutic effects are primarily attributed to the blockade of muscarinic receptors, leading to a reduction in acetylcholine-mediated smooth muscle contraction and polysynaptic reflexes. Understanding the structure-activity relationship (SAR) of Pridinol and its analogs is paramount for the rational design of novel muscarinic antagonists with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of Pridinol mesylate, drawing from available scientific literature. It summarizes key structural determinants for its antagonist activity, details relevant experimental protocols, and presents signaling pathways and experimental workflows through standardized visualizations.

Core Structure-Activity Relationship of Pridinol Analogs

The core structure of Pridinol consists of a 1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol backbone. The key elements for its muscarinic antagonist activity are the two phenyl rings, the hydroxyl group, and the piperidine ring connected by a propyl chain. SAR studies, primarily on structurally related compounds and a limited number of Pridinol analogs, have elucidated the importance of these moieties.

Key Structural Modifications and Their Impact on Activity

A pivotal study by Waelbroeck and colleagues in 1993 investigated the thermodynamics of binding of Pridinol and its silicon (sila-pridinol) and germanium (germa-pridinol) analogs to M2 muscarinic receptors. While this study does not provide a broad range of Ki or IC50 values for a diverse set of analogs, it offers crucial insights into the SAR of the core scaffold.

1. The Hydroxyl Group and the Central Atom:

-

Carbon vs. Silicon/Germanium Substitution: The replacement of the central carbon atom (bearing the hydroxyl group) with a silicon atom (sila-pridinol) leads to a significant increase in binding affinity for M2 muscarinic receptors, estimated to be a 3- to 10-fold increase for achiral analogs. This suggests that the electronic and steric properties of the central atom play a crucial role in receptor interaction. The larger atomic radius and different bond angles of silicon compared to carbon may allow for a more favorable interaction with the receptor binding pocket. Organogermanium compounds showed no significant difference in affinity compared to their silicon counterparts.

-

Hydrogen Bonding: The hydroxyl group is a critical feature for high-affinity binding. It is believed to form a hydrogen bond with a key residue within the muscarinic receptor binding site, thereby anchoring the ligand.

2. The Phenyl Groups:

-

Aromaticity and Hydrophobicity: The two phenyl groups contribute significantly to the binding affinity through hydrophobic and van der Waals interactions with aromatic amino acid residues in the receptor's binding pocket. These interactions are crucial for the high potency of diphenylpropylpiperidine-based antagonists.

3. The Piperidine Ring:

-

Basic Nitrogen: The basic nitrogen atom of the piperidine ring is essential for activity. It is protonated at physiological pH, allowing it to form an ionic bond with a conserved aspartate residue in the third transmembrane domain of muscarinic receptors. This ionic interaction is a hallmark of most muscarinic antagonists.

-

N-Substitution: While not extensively studied for Pridinol itself, in the broader class of muscarinic antagonists, the nature of the substituent on the nitrogen atom can influence subtype selectivity and potency.

4. The Propyl Chain:

-

Chain Length: The three-carbon chain connecting the diphenylmethanol core to the piperidine ring appears to be optimal for positioning the key interacting moieties within the receptor binding site. Variations in chain length in related muscarinic antagonists often lead to a decrease in affinity.

Quantitative Data on Pridinol Analogs

| Compound | Modification | Receptor Subtype | Effect on Affinity | Thermodynamic Insights |

| Sila-Pridinol | Carbon atom replaced by Silicon | M2 | 3-10 fold increase (for achiral analogs) | More favorable enthalpy, less favorable entropy change compared to Pridinol |

| Germa-Pridinol | Carbon atom replaced by Germanium | M2 | No significant difference from Sila-Pridinol | Similar enthalpy and entropy changes to Sila-Pridinol |

Experimental Protocols

Synthesis of Pridinol Analogs (General Scheme)

The synthesis of Pridinol and its analogs can be achieved through a Grignard reaction. A general synthetic route is outlined below:

-

Esterification: Piperidine is reacted with an appropriate acrylate derivative (e.g., ethyl acrylate) to form the corresponding 3-(piperidin-1-yl)propanoate ester.

-

Grignard Reaction: The ester is then treated with a Grignard reagent, such as phenylmagnesium bromide, to yield the tertiary alcohol, Pridinol.

-

Analog Synthesis: To synthesize analogs, variations can be introduced in the starting materials. For example, using substituted phenylmagnesium bromides would yield analogs with modified phenyl rings. Different cyclic amines can be used in the initial step to produce analogs with altered N-heterocycles. Sila- and germa-analogs are synthesized using appropriate silicon- or germanium-containing starting materials.

Muscarinic Receptor Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Receptor Source: Cell membranes prepared from cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the human M2 receptor gene).

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH.

-

Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

Test Compounds: Pridinol and its analogs at various concentrations.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer.

-

Test compound at various dilutions or vehicle (for total binding).

-

Non-specific binding control (atropine) or vehicle.

-

A fixed concentration of [³H]-NMS (typically at or below its Kd value).

-

Receptor membrane preparation.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Caption: Signaling pathway of Pridinol mesylate at the M2 muscarinic receptor.

Caption: Experimental workflow for a competitive muscarinic receptor binding assay.

In Vitro Pharmacological Profile of Pridinol Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridinol mesylate is a centrally acting anticholinergic agent with muscle relaxant properties. It is primarily prescribed for the symptomatic treatment of muscle spasms and associated pain. Its therapeutic effects are largely attributed to its antagonist activity at muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Pridinol mesylate, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Core Pharmacological Activity: Muscarinic Receptor Antagonism

Pridinol mesylate's primary mechanism of action is the blockade of muscarinic acetylcholine receptors. It displays affinity for multiple subtypes of these G protein-coupled receptors, which are widely distributed throughout the central and peripheral nervous systems.

Muscarinic Receptor Binding Profile

The binding affinity of Pridinol mesylate for the five human muscarinic receptor subtypes (M1-M5) has been characterized through radioligand binding assays. These assays typically involve the use of membranes from cells recombinantly expressing a specific muscarinic receptor subtype and a radiolabeled ligand that competes with the test compound (Pridinol mesylate) for binding to the receptor. The inhibition constant (Ki) is then determined, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Reported Ki (nM) |

| M1 | 3.7 - 14 |

| M2 | Data not consistently reported |

| M3 | Data not consistently reported |

| M4 | Data not consistently reported |

| M5 | Data not consistently reported |

Note: Specific Ki values for M2-M5 receptors are not consistently available in the public domain and would likely require access to proprietary drug discovery databases.

Functional Antagonism

The functional consequence of Pridinol mesylate's binding to muscarinic receptors is the inhibition of acetylcholine-induced cellular responses. This is often quantified using functional assays, such as measuring the inhibition of agonist-induced calcium mobilization or changes in second messenger levels. The potency of a competitive antagonist is typically expressed as a pA2 value, derived from Schild analysis.

| Assay Type | Agonist | Tissue/Cell Line | pA2 Value |

| Functional Antagonism | Acetylcholine/Carbachol | e.g., Guinea pig ileum | Data not consistently reported |

Potential Secondary Pharmacological Activities

Beyond its primary anticholinergic effects, the in vitro profile of Pridinol mesylate may include interactions with other neurotransmitter receptors and ion channels.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Some centrally acting muscle relaxants exhibit activity at NMDA receptors. The potential for Pridinol mesylate to modulate NMDA receptor function can be investigated through radioligand binding assays using ligands like [3H]MK-801 or through electrophysiological studies measuring NMDA-induced currents.

| Assay Type | Ligand/Method | IC50/Ki |

| NMDA Receptor Binding | e.g., [3H]MK-801 | Data not available |

| Functional Inhibition | e.g., Patch Clamp | Data not available |

Voltage-Gated Calcium Channel Blockade

Blockade of voltage-gated calcium channels (VGCCs) can contribute to muscle relaxation. The effect of Pridinol mesylate on different types of VGCCs (e.g., L-type, N-type, T-type) can be assessed using electrophysiological techniques such as patch-clamp to measure the inhibition of ionic currents.

| Channel Type | Method | IC50 |

| L-type VGCC | Patch Clamp | Data not available |

| N-type VGCC | Patch Clamp | Data not available |

| T-type VGCC | Patch Clamp | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. Below are outlines of key experimental protocols relevant to the in vitro characterization of Pridinol mesylate.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of Pridinol mesylate for muscarinic receptor subtypes.

Materials:

-

Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand (e.g., [3H]-N-Methylscopolamine for M2 receptors).

-

Pridinol mesylate stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Atropine).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of Pridinol mesylate.

-

In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of Pridinol mesylate or control compounds.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for Pridinol mesylate.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism using Schild Analysis

Objective: To determine the potency (pA2 value) of Pridinol mesylate as a competitive antagonist at a specific muscarinic receptor subtype.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum) or cells expressing the target receptor.

-

Muscarinic agonist (e.g., Carbachol).

-

Pridinol mesylate stock solution.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Organ bath setup with an isometric force transducer.

Procedure:

-

Mount the tissue in an organ bath containing physiological salt solution and allow it to equilibrate.

-

Perform a cumulative concentration-response curve for the agonist to establish a control response.

-

Wash the tissue and incubate with a fixed concentration of Pridinol mesylate for a predetermined time to allow for equilibrium.

-

Perform a second cumulative concentration-response curve for the agonist in the presence of Pridinol mesylate.

-

Repeat steps 3 and 4 with increasing concentrations of Pridinol mesylate.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of Pridinol mesylate.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of Pridinol mesylate.

-

The pA2 value is the x-intercept of the linear regression line. A slope of 1 is indicative of competitive antagonism.

Intracellular Calcium Mobilization Assay

Objective: To assess the inhibitory effect of Pridinol mesylate on agonist-induced calcium release mediated by Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

-

Cells expressing the target Gq-coupled muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., Acetylcholine).

-

Pridinol mesylate stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of Pridinol mesylate.

-

Measure the baseline fluorescence.

-

Inject the agonist and immediately begin kinetic fluorescence measurements.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the IC50 value for Pridinol mesylate's inhibition of the agonist-induced calcium response.

Visualizations

Signaling Pathway of Muscarinic M1/M3/M5 Receptor Antagonism by Pridinol Mesylate

Caption: Antagonism of Gq-coupled muscarinic receptors by Pridinol mesylate.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Logical Relationship in Schild Analysis

Caption: Logical flow of a Schild analysis experiment.

Conclusion

The in vitro pharmacological profile of Pridinol mesylate is primarily defined by its antagonist activity at muscarinic acetylcholine receptors. While it is known to possess a notable affinity for the M1 subtype, a more detailed characterization across all five muscarinic subtypes, as well as a systematic investigation of its effects on other potential targets such as NMDA receptors and voltage-gated calcium channels, would provide a more complete understanding of its mechanism of action and potential off-target effects. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation and characterization of this clinically relevant muscle relaxant.

Pridinol Mesylate: A Technical Guide to its Anticholinergic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol mesylate is a centrally acting muscle relaxant with well-established anticholinergic properties.[1][2] This technical guide provides an in-depth overview of the research concerning these properties, focusing on its mechanism of action, interaction with muscarinic acetylcholine receptors, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Pridinol mesylate is utilized clinically for its muscle relaxant effects, which are primarily attributed to its anticholinergic activity.[1][2][3] By acting as an antagonist at muscarinic acetylcholine receptors (mAChRs), pridinol mesylate inhibits the action of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.[1][2] This antagonism leads to a reduction in polysynaptic reflexes, resulting in muscle relaxation.[3][4] The therapeutic applications of pridinol mesylate extend to various neuromuscular disorders characterized by muscle spasms and stiffness.[1]

Mechanism of Action: Antagonism of Muscarinic Receptors

The primary mechanism through which pridinol mesylate exerts its effects is the competitive antagonism of muscarinic acetylcholine receptors.[2][3][5] These G-protein coupled receptors are classified into five subtypes (M1-M5), each with distinct signaling pathways and tissue distribution. Pridinol has been reported to exhibit affinity for M1 and M2 receptor subtypes, with Ki values in the micromolar range.[5]

Signaling Pathways

Muscarinic receptors are coupled to different G-proteins, initiating distinct intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Conversely, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization.

As a competitive antagonist, pridinol mesylate binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating these downstream signaling events.

Quantitative Data on Receptor Binding

While specific binding affinities of pridinol mesylate for all muscarinic receptor subtypes are not extensively documented in publicly available literature, existing research indicates that its inhibitory constants (Ki) are in the micromolar range, particularly for the M1 and M2 subtypes.[5] The following table summarizes the generally reported affinities. Further research is required to establish a more comprehensive binding profile across all five muscarinic receptor subtypes.

| Receptor Subtype | Ligand | Reported Affinity (Ki) | Reference |

| M1 | Pridinol | Micromolar (µM) range | [5] |

| M2 | Pridinol | Micromolar (µM) range | [5] |

| M3 | Pridinol | Data not available | |

| M4 | Pridinol | Data not available | |

| M5 | Pridinol | Data not available |

Experimental Protocols

The investigation of the anticholinergic properties of a compound like pridinol mesylate typically involves a combination of in vitro receptor binding assays and functional assays.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a drug for its receptor. A typical protocol involves:

-

Membrane Preparation: Isolation of cell membranes expressing the muscarinic receptor subtype of interest.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (pridinol mesylate).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the biological effect of a drug's interaction with its target. For an antagonist like pridinol mesylate, these assays typically involve measuring its ability to inhibit the response induced by a muscarinic agonist.

-

Tissue Preparation: An isolated tissue preparation containing the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors) is mounted in an organ bath.

-

Agonist Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of pridinol mesylate for a predetermined period.

-

Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of pridinol mesylate.

-

Schild Analysis: The rightward shift in the agonist dose-response curve is used to determine the pA2 value, which is a measure of the antagonist's potency. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Conclusion

Pridinol mesylate's therapeutic efficacy as a muscle relaxant is fundamentally linked to its anticholinergic properties, specifically its antagonism of muscarinic acetylcholine receptors. While its affinity for M1 and M2 subtypes has been noted, a more detailed characterization across all receptor subtypes would provide a more complete understanding of its pharmacological profile. The experimental protocols outlined in this guide represent the standard methodologies employed to elucidate the anticholinergic activity of compounds like pridinol mesylate. Further research utilizing these techniques will be invaluable for a more precise quantification of its receptor interactions and for the development of future therapeutic agents with refined selectivity and efficacy.

References

- 1. Thermodynamics of antagonist binding to rat muscarinic M2 receptors: antimuscarinics of the pridinol, sila-pridinol, diphenidol and sila-diphenidol type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neuron.mefst.hr [neuron.mefst.hr]

- 3. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 4. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

The Genesis of a Centrally Acting Muscle Relaxant: A Technical History of Pridinol Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol mesylate, a centrally acting muscle relaxant with anticholinergic properties, has a history rooted in the mid-20th century. Initially developed by Tobishi Pharmaceutical Co. Ltd., its journey from synthesis to clinical application has been marked by various chemical and clinical investigations. This technical guide provides an in-depth exploration of the discovery, developmental history, and key experimental data of Pridinol mesylate. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and clinical evaluation.

Discovery and Developmental History

Pridinol mesylate has been approved for medical use in various countries for the treatment of muscle spasms and stiffness associated with conditions like Parkinson's disease and other neuromuscular disorders.[2] More recently, it was approved for medical use in the UK in May 2020, indicating its continued relevance in modern therapeutics.

Chemical Synthesis

The synthesis of Pridinol and its subsequent conversion to the mesylate salt have been approached through several routes, with the most common methods involving a Grignard reaction.

Synthesis Route 1: From Methyl Acrylate and Piperidine

One of the primary methods for synthesizing Pridinol involves a two-step process starting with the Michael addition of piperidine to methyl acrylate, followed by a Grignard reaction with phenylmagnesium bromide.[3][4]

Step 1: Synthesis of Methyl 3-(1-piperidinyl)propionate

Piperidine is reacted with methyl acrylate to yield methyl 3-(1-piperidinyl)propionate. This reaction is a classic example of a Michael addition, where a nucleophile (piperidine) adds to an α,β-unsaturated carbonyl compound (methyl acrylate).

Step 2: Synthesis of Pridinol via Grignard Reaction

The resulting ester, methyl 3-(1-piperidinyl)propionate, is then treated with a Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr). The Grignard reagent adds twice to the carbonyl group of the ester, leading to the formation of the tertiary alcohol, Pridinol.

Step 3: Formation of Pridinol Mesylate

Pridinol is then reacted with methanesulfonic acid (CH₃SO₃H) in a suitable solvent, such as ether, to form the mesylate salt.[3]

Synthesis Route 2: From Chloroethanol and Piperidine

An alternative synthesis route starts with the reaction of chloroethanol and piperidine to form 2-piperidyl ethanol. This intermediate is then halogenated and reacted with magnesium to form a Grignard reagent, which subsequently reacts with benzophenone to yield Pridinol.[1] This route is generally considered longer and may result in lower yields compared to the methyl acrylate route.[3]

Experimental Protocol: Synthesis of Pridinol Mesylate from Methyl Acrylate and Piperidine[3][4]

Materials:

-

Methyl acrylate

-

Piperidine

-

Phenylmagnesium bromide (Grignard reagent)

-

Methanesulfonic acid

-

Ether (or dichloromethane)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of Methyl 3-(1-piperidinyl)propionate:

-

To a solution of methyl acrylate, piperidine is added dropwise.

-

The reaction mixture is heated to reflux and the reaction progress is monitored by gas chromatography.

-

Upon completion, the product, methyl 3-(1-piperidinyl)propionate, is isolated by vacuum distillation.

-

-

Synthesis of Pridinol:

-

Methyl 3-(1-piperidinyl)propionate is dissolved in anhydrous THF and cooled to 0°C.

-

Phenylmagnesium bromide solution is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is heated to 66°C and stirred for 3 hours.

-

The reaction is then cooled to 0°C and quenched by the dropwise addition of a 4 M HCl solution.

-

The aqueous phase is extracted with chloroform, and the combined organic phases are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude Pridinol, which can be purified by recrystallization from ethanol.

-

-

Formation of Pridinol Mesylate:

-

The purified Pridinol is dissolved in ether and cooled to -15°C.

-

A solution of methanesulfonic acid in ether is added dropwise, leading to the precipitation of a white solid.

-

The mixture is stirred for 30 minutes after the addition is complete.

-

The solid product, Pridinol mesylate, is collected by filtration, washed with ether, and dried under vacuum at 70°C.

-

Quantitative Data:

| Step | Reactants | Product | Yield Range |

| 1. Michael Addition | Methyl acrylate, Piperidine | Methyl 3-(1-piperidinyl)propionate | 79-99.8% |

| 2. Grignard Reaction | Methyl 3-(1-piperidinyl)propionate, Phenylmagnesium bromide | Pridinol | 79-99.8% |

| 3. Salt Formation | Pridinol, Methanesulfonic acid | Pridinol Mesylate | High |

Note: Yields are reported as a range found in patent literature and can vary based on specific reaction conditions.[3]

Mechanism of Action

Pridinol mesylate exerts its muscle relaxant effects through its action as a centrally acting anticholinergic agent.[2][5] Its primary pharmacological target is the muscarinic acetylcholine receptor (mAChR).

Antagonism of Muscarinic Acetylcholine Receptors

Acetylcholine is a key neurotransmitter in the central and peripheral nervous systems, playing a crucial role in muscle contraction. Pridinol acts as an antagonist at muscarinic acetylcholine receptors, competitively blocking the binding of acetylcholine.[2] This blockade occurs at postganglionic parasympathetic nerve endings and on smooth muscle cells.[6] By inhibiting cholinergic neurotransmission in the central nervous system, Pridinol reduces the excitability of motor neurons, leading to a decrease in muscle tone and relief from spasms.

The myorelaxant effect of Pridinol mesylate is observed in both smooth and striated muscle tissue.[5] This is attributed to its dual action as a muscarinic acetylcholine receptor antagonist and an inhibitor of stimulus conduction in spinal motor neurons.[5]

Preclinical Pharmacology

Preclinical studies have been instrumental in characterizing the pharmacological profile of Pridinol mesylate.

Receptor Binding Affinity

While specific Ki values for Pridinol at different muscarinic receptor subtypes are not widely reported in publicly accessible literature, its classification as a potent anticholinergic agent suggests a high affinity for these receptors.

In Vivo Animal Models

Animal models have been used to evaluate the muscle relaxant properties of Pridinol mesylate. Studies in beagle dogs have been conducted to assess its pharmacokinetic profile. In one such study, after a single oral dose of 12 mg, the following pharmacokinetic parameters were observed for conventional tablets:

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 36.48 ± 4.92 | ng/mL |

| Tmax | 0.97 ± 0.16 | h |

| AUC(0-12) | 77.58 ± 29.22 | ng·h/mL |

| t1/2 | 1.52 ± 0.67 | h |

These studies demonstrated that Pridinol is rapidly absorbed and has a relatively short half-life in this animal model.

Clinical Development

The clinical development of Pridinol mesylate has focused on establishing its efficacy and safety in the treatment of muscle spasticity and associated pain.

Pivotal Clinical Trials

A meta-analysis of two double-blind, randomized, placebo-controlled trials provides significant insights into the clinical efficacy and safety of Pridinol mesylate in adult patients with muscle pain.[7]

Study Design:

-

Population: 342 adult patients with mild to moderate acute muscle pain.

-

Intervention: Pridinol mesylate (oral or intramuscular) or placebo for 3 weeks.

-

Primary Endpoint: Global response rate based on physicians' clinical judgment.

-

Secondary Endpoints: Response on pain at rest, pain at movement, stiffness, tenderness, and movement restriction.

Efficacy Results:

| Endpoint | Pridinol Group | Placebo Group | Odds Ratio (95% CI) | p-value |

| Global Response Rate | 74.0% | 49.7% | 2.86 (1.82 - 4.51) | < 0.00001 |

The meta-analysis demonstrated a significantly higher global response rate for Pridinol compared to placebo.[7]

Safety and Tolerability:

The safety profile of Pridinol was found to be comparable to that of placebo.

| Adverse Event | Pridinol Group | Placebo Group |

| Patients with Drug-Related Adverse Events | 13 | 10 |

| Discontinuations due to Adverse Events | 4 | 1 |

The most frequently reported adverse events in a bioequivalence study in healthy volunteers were headache and dizziness.[8]

Pharmacokinetics in Humans

A randomized, crossover bioequivalence study in 34 healthy adult subjects provided detailed pharmacokinetic data for a single 4 mg oral dose of Pridinol mesylate.[8][9]

| Parameter | Geometric Mean (Test Product) | Geometric Mean (Reference Product) | Unit |

| Cmax | 29.27 | 27.44 | ng/mL |

| Tmax (Mean) | 1.00 | 0.90 | h |

| AUC(0-tlast) | 187.93 | 183.51 | h·ng/mL |

| t1/2 (Mean) | 19.14 | 18.85 | h |

These results indicate that Pridinol is rapidly absorbed after oral administration, with a relatively long elimination half-life in humans compared to what has been observed in animal models.[8][9]

Experimental Workflows

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a randomized, crossover bioequivalence study, similar to the one conducted for Pridinol mesylate.

Conclusion

Pridinol mesylate has a well-established history as a centrally acting muscle relaxant. Its development has been supported by chemical synthesis advancements and confirmed by preclinical and clinical investigations. The primary mechanism of action, antagonism of muscarinic acetylcholine receptors, is well-understood. Clinical data from randomized controlled trials have demonstrated its efficacy and a favorable safety profile for the treatment of muscle pain and spasticity. This technical guide provides a comprehensive overview of the key data and methodologies that have defined the development of Pridinol mesylate, serving as a valuable resource for the scientific and drug development community.

References

- 1. CN103254154A - Novel method for preparing mesylate pridinol - Google Patents [patents.google.com]

- 2. What is Pridinol Mesilate used for? [synapse.patsnap.com]

- 3. CN104262290B - Preparation method of pridinol mesylate - Google Patents [patents.google.com]

- 4. CN104262290A - Preparation method of pridinol mesylate - Google Patents [patents.google.com]

- 5. Effectiveness rehabilitative therapy and Pridinol Mesylate in low back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pridinol | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Efficacy and safety/tolerability of pridinol: a meta-analysis of double-blind, randomized, placebo-controlled trials in adult patients with muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Pridinol Mesylate (CAS Number: 6856-31-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridinol mesylate is a centrally acting anticholinergic agent and muscle relaxant. This document provides a comprehensive technical overview of Pridinol mesylate, with a specific focus on its chemical and physical properties, pharmacological profile, and analytical and synthetic methodologies. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of its mechanism of action and experimental workflows to support research and development efforts.

Chemical and Physical Properties

Pridinol mesylate is a white to off-white crystalline powder. It is the methanesulfonate salt of Pridinol.

Table 1: Physicochemical Properties of Pridinol Mesylate

| Property | Value | Reference(s) |

| CAS Number | 6856-31-1 | [1][2] |

| Molecular Formula | C₂₁H₂₉NO₄S | [2] |

| Molecular Weight | 391.53 g/mol | [2] |

| Appearance | White to Off-White Crystalline Powder | [1] |

| Melting Point | 152.5-155 °C | [1] |

| Solubility | Sparingly soluble in water. Soluble in ethanol. Slightly soluble in chloroform and ethyl acetate. | [3] |

| pKa (Strongest Basic) | 9.34 (Predicted) | [4] |

| LogP | 3.7 (Predicted) | [4] |

Spectroscopic Data

Table 2: Spectroscopic Data for Pridinol Mesylate

| Technique | Data |

| ¹H NMR | Predicted spectrum available.[1] |

| ¹³C NMR | Predicted spectrum available. |

| Mass Spectrometry (MS) | Intense peaks at m/z: 98, 113, 180, 295.[3] |

| Infrared (IR) Spectroscopy | Data available. |

Pharmacology

Pridinol mesylate functions as a centrally acting muscle relaxant with anticholinergic properties.[5][6] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors.[2][7]

Mechanism of Action

Pridinol mesylate is an antagonist of muscarinic acetylcholine receptors (mAChRs), with activity reported at M1 and M2 subtypes.[2] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that mediates muscle contraction.[5] This antagonism occurs in both the central and peripheral nervous systems, leading to a reduction in muscle spasms and stiffness.[5][6]

The binding of acetylcholine to M1, M3, and M5 muscarinic receptors, which are coupled to Gq/11 proteins, typically activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction. Pridinol mesylate, by blocking these receptors, prevents this signaling cascade.

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing these receptors, pridinol can modulate neuronal activity.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. CN104262290A - Preparation method of pridinol mesylate - Google Patents [patents.google.com]

- 4. Thermodynamics of antagonist binding to rat muscarinic M2 receptors: antimuscarinics of the pridinol, sila-pridinol, diphenidol and sila-diphenidol type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.thesciencein.org [pubs.thesciencein.org]

Methodological & Application

Application Note: Quantification of Pridinol Mesylate in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pridinol mesylate in human plasma. The straightforward protein precipitation-based sample preparation protocol and the high selectivity of MS/MS detection provide a reliable and high-throughput workflow for pharmacokinetic studies and drug monitoring research. Diphenidol hydrochloride is utilized as an internal standard to ensure accuracy and precision. The method demonstrates excellent linearity over the calibrated range with a lower limit of quantification of 0.0500 ng/mL.

Introduction

Pridinol mesylate is a centrally acting muscle relaxant used in the treatment of muscle spasms. Accurate quantification of Pridinol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a complete protocol for the determination of Pridinol mesylate in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The method described herein is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for Pridinol quantification.

Experimental

Materials and Reagents

-

Pridinol mesylate reference standard

-

Diphenidol hydrochloride (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of Pridinol and the internal standard from human plasma.

Protocol:

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, Diphenidol hydrochloride.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reversed-phase column.

LC Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 10% B to 90% B in 3 min, hold for 1 min, re-equilibrate for 2 min |

Mass Spectrometry

Detection and quantification were performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

MS/MS Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pridinol | 296.2 | 98.1 |

| Diphenidol (IS) | 310.2 | 128.9 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Pridinol mesylate in human plasma.

Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy.[1]

Quantitative Data Summary:

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL |

| Upper Limit of Quantification (ULOQ) | 50.0 ng/mL |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (CV%) | ≤ 4.5% |

| Inter-day Precision (CV%) | ≤ 4.5% |

| Accuracy (RE%) | Within ± 6.6% |

Experimental Workflow and Protocols

The following diagrams illustrate the key workflows and protocols described in this application note.

Caption: Overall experimental workflow for Pridinol mesylate quantification.

Caption: Detailed sample preparation protocol.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Pridinol mesylate in human plasma. The simple protein precipitation protocol and the specificity of the MRM detection make this method well-suited for pharmacokinetic studies and routine drug monitoring in a research setting.

References

Application Notes and Protocols: In Vivo Animal Models for Studying the Effects of Pridinol Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pridinol mesylate is a centrally-acting muscle relaxant with a dual mechanism of action: it functions as an anticholinergic agent by antagonizing muscarinic acetylcholine receptors and also acts as a sigma-1 (σ1) receptor agonist.[1][2][3] Clinically, it is prescribed for the treatment of muscle spasms, stiffness, and associated pain.[2][3][4] Its therapeutic potential may also extend to neurodegenerative disorders where σ1 receptor activation is considered beneficial.[5][6][7]

These application notes provide detailed protocols for evaluating the efficacy of Pridinol mesylate in established in vivo animal models relevant to its therapeutic indications, namely muscle spasticity and Parkinson's disease. Due to a lack of extensive published preclinical efficacy studies for Pridinol mesylate in these specific models, the following protocols are based on standard, validated methodologies for assessing muscle relaxant and neuroprotective effects of test compounds.

I. Models for Muscle Spasticity

Muscle spasticity, a component of the upper motor neuron syndrome, is characterized by a velocity-dependent increase in tonic stretch reflexes (muscle tone) and exaggerated tendon jerks.[8] Animal models that mimic these features are crucial for the preclinical evaluation of muscle relaxants like Pridinol mesylate.

A. Spinal Cord Injury (SCI)-Induced Spasticity Model in Rodents

A well-established method to induce spasticity is through a contusion or transection injury to the spinal cord.[8]

Experimental Protocol:

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

-

Spinal Cord Injury Procedure:

-

Anesthetize the animal using isoflurane.

-

Perform a laminectomy at the thoracic level (T9-T10).

-

Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor).

-

Suture the muscle layers and close the skin incision.

-

Provide post-operative care including analgesics, antibiotics, and manual bladder expression until autonomic control is regained.

-

-

Development of Spasticity: Spasticity typically develops over several weeks post-injury. Monitor animals for signs of hypertonia and muscle spasms.

-

Pridinol Mesylate Administration:

-

Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.

-

Dosage: Based on available pharmacokinetic data and dose-ranging studies, a starting dose of 5-10 mg/kg for rats and 2-5 mg/kg for mice can be used. A dose-response study is recommended.

-

Treatment Groups:

-

Vehicle Control (e.g., saline or appropriate vehicle)

-

Pridinol Mesylate (low, medium, and high doses)

-

Positive Control (e.g., Baclofen, 5-10 mg/kg, i.p.)

-

-

-

Assessment of Muscle Tone and Spasms:

-

Electromyography (EMG):

-

Implant fine-wire electrodes into the gastrocnemius and tibialis anterior muscles of the hindlimbs.

-

Record EMG activity during passive limb movement at varying velocities to quantify hypertonia.

-

Measure the frequency and amplitude of spontaneous muscle spasms.

-

-

Modified Ashworth Scale (MAS) for Rodents: A subjective scoring system to assess resistance to passive limb movement.

-

H-reflex (Hoffmann's reflex) Testing: Measure the amplitude of the H-reflex, an electrical analogue of the stretch reflex, to assess spinal reflex hyperexcitability.

-

-

Behavioral Assessments:

-

Open Field Test: To assess general locomotor activity and potential sedative side effects.

-

Rotarod Test: To evaluate motor coordination and balance.

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | EMG Activity (µV) during Passive Stretch | Modified Ashworth Score | H-reflex Amplitude (mV) | Latency to Fall (s) on Rotarod |

| Vehicle Control | - | ||||

| Pridinol (Low) | |||||

| Pridinol (Medium) | |||||

| Pridinol (High) | |||||

| Positive Control |

Caption: Table for summarizing the effects of Pridinol mesylate in an SCI-induced spasticity model.

Experimental Workflow:

Caption: Experimental workflow for studying Pridinol mesylate in an SCI-induced spasticity model.

II. Models for Parkinson's Disease

Pridinol mesylate's anticholinergic properties make it relevant for symptomatic treatment in Parkinson's disease, while its sigma-1 receptor agonism suggests potential neuroprotective effects.[3]

A. MPTP-Induced Mouse Model of Parkinson's Disease

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[9][10][11]

Experimental Protocol:

-

Animal Model: Adult male C57BL/6 mice (8-12 weeks old), known for their sensitivity to MPTP.

-

MPTP Administration:

-

Acute Regimen: Administer MPTP hydrochloride at 20 mg/kg (free base) via i.p. injection four times at 2-hour intervals.

-

Sub-acute Regimen: Administer MPTP at 25-30 mg/kg once daily for five consecutive days.

-

-

Pridinol Mesylate Treatment:

-

Symptomatic Treatment Model: Begin Pridinol mesylate administration after the final MPTP injection.

-

Neuroprotective Model: Start Pridinol mesylate treatment prior to and concurrently with MPTP administration.

-

Route and Dosage: i.p. injection or oral gavage, with doses ranging from 2-10 mg/kg.

-

Treatment Groups:

-

Saline + Saline

-

Saline + Pridinol Mesylate

-

MPTP + Saline

-

MPTP + Pridinol Mesylate (multiple doses)

-

-

-

Behavioral Assessments (7-14 days post-MPTP):

-

Rotarod Test: To assess motor coordination and balance.

-

Pole Test: To measure bradykinesia.

-

Cylinder Test: To evaluate forelimb akinesia and spontaneous motor activity.

-

-

Neurochemical and Histological Analysis (21 days post-MPTP):

-

High-Performance Liquid Chromatography (HPLC): Measure dopamine and its metabolites (DOPAC, HVA) in the striatum.

-

Immunohistochemistry/Stereology: Quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) and the density of TH-positive fibers in the striatum.

-

Data Presentation:

| Treatment Group | Dopamine Level in Striatum (ng/mg tissue) | TH+ Neuron Count in SNc | Latency to Turn on Pole (s) | Time on Rotarod (s) |

| Saline + Saline | ||||

| Saline + Pridinol | ||||

| MPTP + Saline | ||||

| MPTP + Pridinol (Low Dose) | ||||

| MPTP + Pridinol (High Dose) |

Caption: Table for summarizing the effects of Pridinol mesylate in an MPTP mouse model of Parkinson's disease.

Experimental Workflow:

Caption: Experimental workflow for studying Pridinol mesylate in an MPTP-induced Parkinson's disease model.

III. Signaling Pathways

A. Anticholinergic Mechanism of Action

Pridinol mesylate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily in the central nervous system. This action is thought to reduce the hyperactivity of cholinergic pathways that contributes to muscle spasms and motor symptoms in certain disorders.

Caption: Anticholinergic mechanism of Pridinol mesylate.

B. Sigma-1 Receptor Agonism and Neuroprotection

As a sigma-1 receptor agonist, Pridinol mesylate may promote neuroprotective effects by modulating intracellular calcium signaling, reducing endoplasmic reticulum (ER) stress, and enhancing mitochondrial function.[6][7] This is particularly relevant for neurodegenerative disease models.

Caption: Sigma-1 receptor-mediated neuroprotective pathway of Pridinol mesylate.

IV. Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of Pridinol mesylate in relevant animal models of muscle spasticity and Parkinson's disease. These methodologies, based on established preclinical research standards, will enable researchers to investigate the therapeutic potential of Pridinol mesylate and further elucidate its mechanisms of action. Rigorous dose-response studies and the inclusion of appropriate controls are essential for obtaining robust and translatable data.

References

- 1. medkoo.com [medkoo.com]

- 2. Effectiveness rehabilitative therapy and Pridinol Mesylate in low back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Pridinol Mesilate used for? [synapse.patsnap.com]

- 4. Frontiers | Effectiveness rehabilitative therapy and Pridinol Mesylate in low back pain [frontiersin.org]

- 5. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principles of pharmaceutical management of spastic hypertonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 11. Preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Pridinol Mesylate Dissolution Testing for Formulation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pridinol mesylate is a centrally acting anticholinergic drug used as a muscle relaxant. The development of oral solid dosage forms for pridinol mesylate requires robust analytical methods to ensure product quality and performance. Dissolution testing is a critical in-vitro tool used to assess the lot-to-lot quality of a drug product, guide the development of new formulations, and ensure continuing product quality after manufacturing changes.[1] This application note provides a detailed protocol for the dissolution testing of immediate-release pridinol mesylate formulations, suitable for formulation screening and quality control purposes. The methodology is based on validated procedures reported in the scientific literature.[2][3]

Principle: In-vitro dissolution testing measures the rate and extent of drug release from a solid dosage form under specified conditions. The test is designed to mimic the physiological conditions of the gastrointestinal tract. For formulation studies, dissolution profiles of different prototype formulations are compared to select the optimal composition and manufacturing process. These profiles are generated by measuring the amount of drug dissolved at several time points.

Recommended Dissolution Method and Protocol

This protocol is recommended for immediate-release pridinol mesylate tablets.

1. Materials and Equipment:

-

Dissolution Apparatus: USP Apparatus 2 (Paddles)

-

Dissolution Vessels: 1000 mL capacity

-

Water Bath: Capable of maintaining a temperature of 37.0 ± 0.5 °C.[2]

-

Analytical Balance

-

pH Meter

-

HPLC System: With UV detector, C18 column, and data acquisition software.

-

Syringes and Filters: (e.g., 0.45 µm PVDF)

-

Reagents: Potassium phosphate monobasic, Sodium hydroxide, Acetonitrile (HPLC grade), Purified water.

-

Pridinol Mesylate Reference Standard

2. Experimental Conditions Summary:

A summary of the optimized and validated dissolution test conditions for a combined tablet formulation containing pridinol mesylate is presented below.[2][3]

| Parameter | Recommended Condition |

| Apparatus | USP Apparatus 2 (Paddles) |

| Dissolution Medium | 50 mM Phosphate Buffer, pH 7.5 |

| Volume of Medium | 900 mL |

| Temperature | 37.0 ± 0.5 °C |

| Paddle Speed | 75 rpm |

| Sampling Times | 5, 10, 15, 20, 30, 45, and 60 minutes |

| Analysis | High-Performance Liquid Chromatography (HPLC) |

3. Detailed Experimental Protocol:

a. Preparation of Dissolution Medium (50 mM Phosphate Buffer, pH 7.5):

-

Weigh and dissolve an appropriate amount of potassium phosphate monobasic in purified water to obtain a 50 mM solution.

-

Adjust the pH of the solution to 7.5 using a sodium hydroxide solution.

-

De-aerate the medium by a suitable method (e.g., vacuum filtration, sonication) before use.

b. Dissolution Test Procedure:

-

Assemble the dissolution apparatus and pre-heat the water bath to 37.0 ± 0.5 °C.

-

Place 900 mL of the prepared dissolution medium into each vessel and allow the medium to equilibrate to the target temperature.

-

Carefully place one pridinol mesylate tablet into each vessel, ensuring it sinks to the bottom before starting the paddle rotation.

-

Immediately start the apparatus at a rotation speed of 75 rpm.

-

At each specified time point (e.g., 5, 10, 15, 30, 45, 60 min), withdraw a sample aliquot (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Analyze the filtered samples for pridinol mesylate content using a validated HPLC method. No volume replacement is necessary if the total volume removed is less than 5% of the initial volume.

c. Analytical Method (HPLC): The quantification of dissolved pridinol mesylate is typically performed using a reverse-phase HPLC method.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0) in a 1:2 v/v ratio has been described.[4][5]

-

Injection Volume: 20 µL

-

Quantification: Calculate the concentration of pridinol mesylate in the samples by comparing the peak area with that of a standard solution of known concentration.

Data Presentation for Formulation Studies